3-oxido-[1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazol-3-ium
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Overview
Description
Benzo(1,2-c:3,4-c’)bis(1,2,5)oxadiazole, 3-oxide is a heterocyclic compound that features two oxadiazole rings fused to a benzene ring. This compound is known for its electron-withdrawing properties, making it a valuable building block in the synthesis of various organic materials, including those used in optoelectronic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(1,2-c:3,4-c’)bis(1,2,5)oxadiazole, 3-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diaminobenzene with nitrous acid, followed by oxidation to form the oxadiazole rings. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.
Chemical Reactions Analysis
Types of Reactions
Benzo(1,2-c:3,4-c’)bis(1,2,5)oxadiazole, 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole rings.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce halogen atoms or other functional groups onto the benzene ring.
Scientific Research Applications
Benzo(1,2-c:3,4-c’)bis(1,2,5)oxadiazole, 3-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Benzo(1,2-c:3,4-c’)bis(1,2,5)oxadiazole, 3-oxide exerts its effects is primarily through its electron-withdrawing properties. This characteristic allows it to stabilize negative charges and facilitate various chemical reactions. In biological systems, it may interact with molecular targets involved in hypoxia pathways, potentially inhibiting the activity of hypoxia-inducible factors .
Comparison with Similar Compounds
Similar Compounds
Benzo(1,2-d4,5-d’)bis(1,2,3)thiadiazole: This compound is similar in structure but contains sulfur atoms instead of oxygen atoms in the rings.
Benzo(1,2-c4,5-c’)bis(1,2,5)thiadiazole: Another similar compound with sulfur atoms, known for its use in optoelectronic applications.
Benzo©(1,2,5)oxadiazole-naphthalenediimide: This compound incorporates the oxadiazole unit into a larger polymer backbone for use in semiconducting applications.
Uniqueness
Benzo(1,2-c:3,4-c’)bis(1,2,5)oxadiazole, 3-oxide is unique due to its specific arrangement of oxadiazole rings and its strong electron-withdrawing properties. This makes it particularly valuable in the synthesis of materials that require high electron affinity and stability under various conditions.
Properties
IUPAC Name |
3-oxido-[1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazol-3-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4O3/c11-10-4-2-1-3-5(8-12-7-3)6(4)9-13-10/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFYDUYYZMNBNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=[N+](ON=C2C3=NON=C31)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5714-13-6 |
Source
|
Record name | Furazanobenzofuroxan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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